molecular formula C9H11N3O B11913155 Acetophenone semicarbazone CAS No. 17539-54-7

Acetophenone semicarbazone

Cat. No.: B11913155
CAS No.: 17539-54-7
M. Wt: 177.20 g/mol
InChI Key: CPXYGYOMIMOSCX-XFFZJAGNSA-N
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Description

Acetophenone semicarbazone is a derivative of acetophenone, a simple aromatic ketone Semicarbazones are a class of organic compounds formed by the reaction of semicarbazide with aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetophenone semicarbazone can be synthesized through the condensation reaction of acetophenone with semicarbazide hydrochloride in the presence of an acid catalyst. The reaction typically involves mixing acetophenone with semicarbazide hydrochloride in a suitable solvent, such as ethanol, and heating the mixture under reflux conditions. The product is then isolated by filtration and recrystallized from ethanol to obtain pure this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Acetophenone semicarbazone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form hydrazones or amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or hydrazines can be used under mild acidic or basic conditions.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Hydrazones or amines.

    Substitution: Various substituted semicarbazones depending on the nucleophile used.

Scientific Research Applications

Acetophenone semicarbazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetophenone semicarbazone involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to interfere with the cell wall synthesis of bacteria and fungi. In medicinal applications, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

  • Benzaldehyde semicarbazone
  • Acetone semicarbazone
  • Cyclohexanone semicarbazone

Uniqueness

Acetophenone semicarbazone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to other semicarbazones, it has a higher affinity for certain molecular targets, making it more effective in specific applications such as antimicrobial and anticancer research .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and biological activities make it a valuable tool for researchers and industry professionals alike.

Properties

CAS No.

17539-54-7

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

[(Z)-1-phenylethylideneamino]urea

InChI

InChI=1S/C9H11N3O/c1-7(11-12-9(10)13)8-5-3-2-4-6-8/h2-6H,1H3,(H3,10,12,13)/b11-7-

InChI Key

CPXYGYOMIMOSCX-XFFZJAGNSA-N

Isomeric SMILES

C/C(=N/NC(=O)N)/C1=CC=CC=C1

Canonical SMILES

CC(=NNC(=O)N)C1=CC=CC=C1

Origin of Product

United States

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